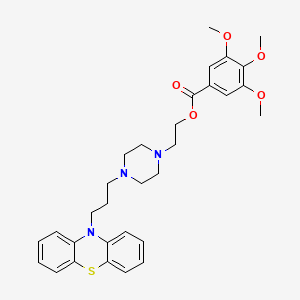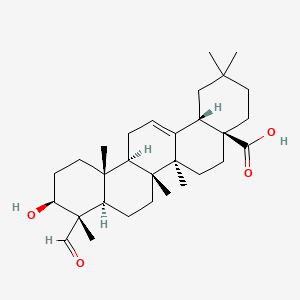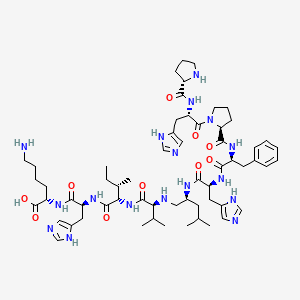
异噁草酮
描述
Isoxaflutole is a selective herbicide primarily used in maize crops. It was first marketed by Rhône-Poulenc in 1996 and is known for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to the bleaching of weeds due to the blockage of phenylquinone biosynthesis .
科学研究应用
异噁唑氟草醚在科学研究中具有广泛的应用,特别是在农业方面。 它用于玉米和大豆作物的杂草控制,有效地控制阔叶杂草和禾本科杂草 . 研究表明它在玉米中具有出苗前应用的潜力,可提供对优势杂草的令人满意的全季控制 .
除了农业应用外,异噁唑氟草醚还因其与其他除草剂(如灭草灵)在异噁唑氟草醚抗性大豆中的相互作用而受到研究 . 这些研究旨在确定控制的杂草范围以及作物对联合除草剂处理的耐受性 .
作用机理
异噁唑氟草醚通过抑制 4-羟基苯丙酮酸双加氧酶 (HPPD) 发挥作用。 这种抑制阻止了杂草中类胡萝卜素色素的生物合成,导致它们褪色并最终死亡 . 该化合物在植物内转化为具有生物活性的二酮腈,它是主要的除草剂 .
作用机制
Target of Action
Isoxaflutole primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of plastoquinone, a key component in the photosynthesis process .
Mode of Action
Isoxaflutole inhibits the HPPD enzyme, thereby disrupting the conversion of 4-hydroxymethyl pyruvate to homogentisate . This inhibition results in the blockage of plastoquinone biosynthesis . The absence of plastoquinone indirectly inhibits phytoene desaturase, an essential enzyme for carotenoid synthesis .
Biochemical Pathways
The inhibition of HPPD by isoxaflutole disrupts the biosynthesis of plastoquinone, leading to a deficiency of carotenoids . Carotenoids are essential for protecting chlorophyll from degradation by sunlight . Therefore, the disruption of carotenoid synthesis leads to the bleaching of plant tissues .
Pharmacokinetics
Isoxaflutole exhibits rapid absorption, with about 70% absorption after low dose administration . The maximum concentrations in blood are achieved between 0.5 and 1 hour post-dosing . Isoxaflutole is primarily eliminated through urine at low doses and feces at high doses .
Result of Action
The inhibition of HPPD by isoxaflutole leads to the bleaching of the developing tissues of the target plants . This is due to the blockage of carotenoid synthesis, which protects chlorophyll from degradation by sunlight .
Action Environment
Isoxaflutole is classified as a difficult volatility pesticide, indicating that it has a low volatility rate in air, water, and on the soil surface . It is most effective for controlling weeds when applied as a pre-plant/pre-emergence treatment . Environmental factors such as temperature and soil type can influence the action, efficacy, and stability of isoxaflutole .
生化分析
Biochemical Properties
Isoxaflutole inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of plastoquinone, a molecule essential for photosynthetic electron transfer . By inhibiting HPPD, Isoxaflutole disrupts this process, leading to the bleaching of weeds .
Cellular Effects
The effects of Isoxaflutole on cellular processes are primarily related to its inhibitory action on HPPD. This inhibition disrupts the biosynthesis of plastoquinone, leading to a failure of photosynthesis . Isoxaflutole also causes a change in tissue color from green to non-pigmented over the course of a 4-week experiment .
Molecular Mechanism
Isoxaflutole exerts its effects at the molecular level by inhibiting the enzyme HPPD . This inhibition disrupts the conversion of tyrosine, through 4-hydroxyphenylpyruvate (HPP), to homogentisate, leading to the failure to produce plastoquinone .
Temporal Effects in Laboratory Settings
The elimination of the radioactivity associated with Isoxaflutole following oral administration was rapid, with the majority (80%) of the radioactivity being eliminated within 48 hours at the high dose level and within 24 hours at the low dose level .
Dosage Effects in Animal Models
Following oral gavage dosing of rats, Isoxaflutole was rapidly absorbed: about 70% after low dose (1 mg/kg bw) administration and about 40% after high dose (100 mg/kg bw) administration .
Metabolic Pathways
Isoxaflutole and/or its metabolites have a mean β-phase elimination half-life of about 60 hours, irrespective of the dose level . The major component identified in urine, faeces, and liver was a diketonitrile (RPA 202248), followed by RPA 203328 (2-mesyl-4-trifluoromethylbenzoic acid) .
Transport and Distribution
A comprehensive assessment of the transport of Isoxaflutole and its accumulation potential in semistatic water bodies was conducted using a distributed watershed scale model and observed water quality data .
Subcellular Localization
The subcellular localization of Isoxaflutole mimics that of the native enzyme, which is shown to be dually targeted to chloroplasts and the cytosol .
准备方法
合成路线和反应条件: 异噁唑氟草醚的合成涉及异噁唑环的形成。 当羟胺与用乙酸酐作为溶剂的适当取代的二酮与三乙基正甲酸酯制成的中间体在乙醇中反应时,就会实现这一点 . 另一种方法涉及将化合物与含有过氧有机酸的氧化剂接触 . 反应条件通常温和,收率高,原材料成本低 .
工业生产方法: 异噁唑氟草醚的工业生产方法通常涉及使用环丙基甲基酮和三氟甲基苯甲酸甲酯作为原料。 该过程包括氧化以获得所需的二酮,然后与三乙基正甲酸酯和盐酸羟胺反应 . 这种方法以其高收率和温和的反应条件而闻名 .
化学反应分析
反应类型: 异噁唑氟草醚会经历各种化学反应,包括氧化、还原和取代。 主要反应涉及它在植物内转化为具有生物活性的二酮腈,该物质充当 HPPD 抑制剂 .
常用试剂和条件: 异噁唑氟草醚的合成和反应中常用的试剂包括羟胺、三乙基正甲酸酯和乙酸酐 . 反应条件通常温和,乙醇通常用作溶剂 .
主要形成的产物: 异噁唑氟草醚反应形成的主要产物是二酮腈,具有除草活性 . 该化合物更容易从土壤处理中吸收到植物中,使其对杂草控制有效 .
相似化合物的比较
异噁唑氟草醚属于异噁唑类,与其他 HPPD 抑制剂(如甲磺隆和特布他津)相似 . 异噁唑氟草醚的独特之处在于它更容易从土壤处理中吸收到植物中,使其特别适用于出苗前杂草控制 .
类似化合物列表:- 甲磺隆
- 特布他津
- 磺草酮
- 苯环酰
属性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(21,22)12-6-9(15(16,17)18)4-5-10(12)13(20)11-7-19-23-14(11)8-2-3-8/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIKARCXOQLFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C2=C(ON=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034723 | |
| Record name | Isoxaflutole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or light yellow solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | Isoxaflutole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 6.2 mg/L at pH 5.5 and 20 °C | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.590 g/cu cm | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 7.5X10-9 mm Hg at 25 °C | |
| Record name | Isoxaflutole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white or pale yellow solid, Granular powder | |
CAS No. |
141112-29-0 | |
| Record name | Isoxaflutole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141112-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxaflutole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141112290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxaflutole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoxaflutole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXAFLUTOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9R0O0EYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138-138.5 °C | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of isoxaflutole?
A1: Isoxaflutole itself is a pro-herbicide that is rapidly metabolized in plants to its active form, a diketonitrile derivative (2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile) []. This diketonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].
Q2: How does HPPD inhibition lead to weed control?
A2: HPPD is crucial for the biosynthesis of homogentisate, a precursor to plastoquinone and α-tocopherol, vital components for photosynthesis and protecting plants from photooxidative damage []. Inhibiting HPPD disrupts the production of these compounds, ultimately leading to the accumulation of phytoene, a pigment precursor, and the characteristic bleaching of leaves observed in susceptible species [].
Q3: Does the rate of diketonitrile degradation differ between plant species?
A3: Yes, the rate of diketonitrile degradation is correlated with the level of susceptibility to isoxaflutole. Tolerant species like corn rapidly degrade the diketonitrile, while susceptible species like velvetleaf (Abutilon theophrasti) exhibit slow degradation [].
Q4: Are there differences in isoxaflutole sensitivity within a plant species?
A4: Yes, research has shown variations in tolerance to isoxaflutole among different corn hybrids, suggesting genetic factors influence sensitivity []. For instance, in one study, the corn hybrid ‘Garst 8366’ displayed greater sensitivity to isoxaflutole plus flufenacet compared to ‘Garst 8600’ under various soil conditions [].
Q5: What is the molecular formula and weight of isoxaflutole?
A5: Isoxaflutole's molecular formula is C15H11F3N2O4S, and its molecular weight is 372.33 g/mol.
Q6: How do environmental factors like soil moisture and temperature influence isoxaflutole's efficacy?
A6: Soil moisture and temperature significantly impact isoxaflutole's degradation and efficacy. Higher moisture levels generally accelerate its breakdown in soil []. For instance, in one study, isoxaflutole degraded faster in soil with higher moisture content (-100 or -1500 kPa) compared to air-dry soil []. Similarly, elevated temperatures can enhance its degradation rate [, ]. This highlights the importance of considering these factors when using isoxaflutole.
Q7: How does soil organic matter affect isoxaflutole persistence?
A7: Isoxaflutole tends to persist longer in soils with higher organic matter content. In a study examining the residual effect of isoxaflutole on different soils, the herbicide's efficacy decreased over time in a sandy loam soil but remained relatively persistent in a clay soil with higher organic matter content [].
Q8: Does isoxaflutole pose a risk to crops planted after corn in rotation?
A8: Isoxaflutole residues can potentially injure sensitive crops planted in rotation after corn. For instance, cabbage and sugar beets showed reduced growth and yield when planted one year after isoxaflutole application in corn []. Therefore, it's crucial to consider the rotational crop sensitivity when using isoxaflutole.
Q9: How does isoxaflutole degrade in the environment?
A9: Isoxaflutole primarily degrades in soil through hydrolysis, forming a diketonitrile derivative []. This diketonitrile is then transformed into a benzoic acid derivative, followed by further breakdown into minor unknown products []. Microbial activity plays a significant role in the degradation pathway beyond the initial hydrolysis of isoxaflutole to the diketonitrile [].
Q10: What are the primary routes of isoxaflutole dissipation in soil?
A10: Isoxaflutole dissipates from the soil primarily through microbial degradation and chemical transformation. Leaching appears to be minimal based on field studies where isoxaflutole and its metabolites were not detected in deeper soil layers (10-20 cm) []. This suggests that isoxaflutole is relatively immobile in soil.
Q11: Has resistance to isoxaflutole been reported in weed populations?
A11: While widespread resistance has not been widely reported, research suggests that repeated isoxaflutole use can lead to shifts in weed populations, potentially favoring individuals with enhanced dormancy mechanisms, allowing them to escape the herbicide's window of activity []. For example, in continuous corn fields treated with isoxaflutole for eight years, a kochia (Kochia scoparia) population emerged with a higher degree of seed dormancy compared to populations unexposed to the herbicide [].
Q12: What are some alternative weed control strategies to isoxaflutole?
A12: Research suggests alternative strategies, including:
- Cover Crops: Planting cover crops like cowpea, lablab, and millet can effectively suppress weeds in various tillage systems [].
- Alternative Herbicides: Herbicides like amicarbazone, imazapic, metribuzin, and flumioxazin, combined with other herbicides or cultural practices, provide effective weed control options [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)

![tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid](/img/structure/B1672559.png)

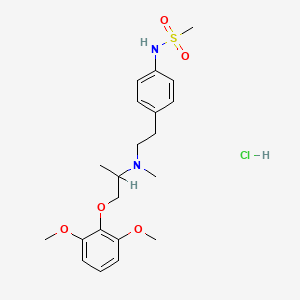
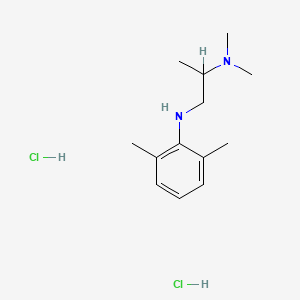
![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)

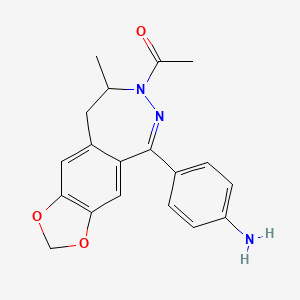
![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)
